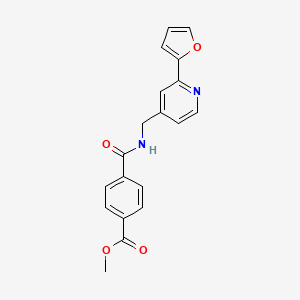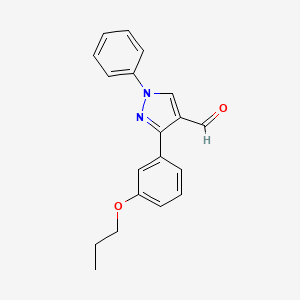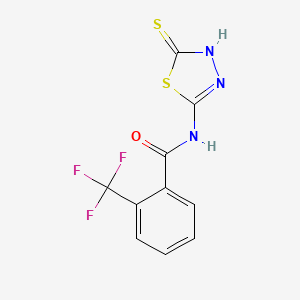
Methyl 4-(((2-(furan-2-yl)pyridin-4-yl)methyl)carbamoyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions that build upon simpler scaffolds. In the case of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates, the process begins with a domino 1,3-dipolar cycloaddition and elimination, starting from pyridine-3-nitrile oxide and methyl 4,4-diethoxy-3-p-tolylsulfinylbut-2-enoate. This method provides a convenient scaffold for further functionalization into a variety of 3-(pyridin-3-yl)isoxazoles-5-carboxylic acid derivatives and isoxazole-annulated heterocycles . Although the specific compound "Methyl 4-(((2-(furan-2-yl)pyridin-4-yl)methyl)carbamoyl)benzoate" is not directly mentioned, the described synthesis approach could potentially be adapted for its production, considering the pyridinyl and carbamoyl functionalities present in the target molecule.
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for understanding their reactivity and physical properties. The compound contains several functional groups, including a furanyl ring, a pyridinyl moiety, and a carbamoyl group attached to a benzoate ester. These groups are likely to influence the molecule's electronic distribution and steric profile, which in turn can affect its chemical behavior. The synthesis of related compounds, such as 4-methylfuro[3',2':5,6]benzofuro[3,2-c]pyridine, involves the formation of fused ring systems through rearrangement-cyclization of azides, which could provide insights into the potential reactivity of the furanyl and pyridinyl components in the target molecule .
Chemical Reactions Analysis
The chemical reactions that the target molecule might undergo can be inferred from the reactivity of similar structures. For instance, the introduction of an aminoalkyl chain on carbon 1 of 4-methylfuro[3',2':5,6]benzofuro[3,2-c]pyridine through substitution reactions indicates that the furanyl and pyridinyl rings can participate in nucleophilic substitution reactions . This suggests that "this compound" could also undergo similar reactions, potentially allowing for further derivatization or functionalization at specific positions on the molecule.
Physical and Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
Research has shown that compounds similar to Methyl 4-(((2-(furan-2-yl)pyridin-4-yl)methyl)carbamoyl)benzoate are used in the synthesis of heterocyclic analogues, contributing to the development of new ene-lactones analogues of natural compounds. These efforts highlight the significance of such molecules in creating novel chemical structures with potential applications in drug design and material science (Barbier, 1991).
Biomass-Derived Chemicals
The molecule is also involved in research focusing on renewable sources for chemical synthesis. Studies have identified pathways and energetics of reactions involving similar compounds for producing biobased precursors, underscoring the role of these molecules in sustainable chemistry and the production of renewable materials (Pacheco et al., 2015).
Organic Synthesis Methodologies
Additionally, research into multicomponent reactions involving compounds with structures related to this compound has led to the development of straightforward approaches for synthesizing fully substituted furans. This work contributes to organic synthesis methodologies, offering efficient routes to complex structures that are challenging to access by other means (Pan et al., 2010).
Antagonistic Properties
Research into the synthesis of LTB4 analogues, which include compounds structurally similar to this compound, has shown that these molecules can act as potent inhibitors, suggesting their potential application in treating inflammatory diseases (Lin et al., 1988).
Heterocyclic Chemistry
In heterocyclic chemistry, such compounds are utilized in the synthesis of new trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones, contributing to the exploration of new pharmacophoric structures with potential therapeutic applications (Kandinska et al., 2006).
Eigenschaften
IUPAC Name |
methyl 4-[[2-(furan-2-yl)pyridin-4-yl]methylcarbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-24-19(23)15-6-4-14(5-7-15)18(22)21-12-13-8-9-20-16(11-13)17-3-2-10-25-17/h2-11H,12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSUJKWOJKVANB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2=CC(=NC=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl [4-({2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B3009619.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide](/img/structure/B3009620.png)
![(3-Chloro-4-fluorophenyl)-[2-(5-nitro-2-oxopyridin-1-yl)ethyl]cyanamide](/img/structure/B3009621.png)
![N-({3-[4-(tert-butyl)phenyl]-4-isoxazolyl}methyl)-5-chloro-6-ethyl-4-pyrimidinamine](/img/structure/B3009622.png)

![1-[3-(4-Methoxyphenoxy)propyl]-2-methylbenzimidazole](/img/structure/B3009626.png)


![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-chloro-6-fluorobenzamide](/img/structure/B3009631.png)

![7-Chloro-2-(2-(dimethylamino)ethyl)-1-(4-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3009633.png)
![4-chloro-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B3009638.png)
![4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide](/img/structure/B3009641.png)